molecular formula C16H21FN2O2 B5362048 7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one

7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B5362048
M. Wt: 292.35 g/mol
InChI Key: IDIIVWOQGDMOIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a spirocyclic piperidine derivative that has been synthesized using a specific method.5]decan-6-one.

Mechanism of Action

The mechanism of action of 7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is not well understood. However, it is believed that this compound acts as an inhibitor of certain enzymes and receptors in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. This compound has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is its potential as a lead compound for the development of new drugs. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of 7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one. One of the significant areas of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research is needed to understand the mechanism of action of this compound fully. Finally, there is a need for more animal and human studies to determine the safety and efficacy of this compound for use in humans.
Conclusion:
In conclusion, this compound is a novel compound that has shown potential applications in various fields of scientific research. This compound has been synthesized using a specific method and has been found to have anti-inflammatory, antioxidant, and anticancer properties. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy for use in humans.

Synthesis Methods

The synthesis of 7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one involves a multistep process that starts with the reaction of 2-fluoro-5-methoxybenzylamine with 1,3-dibromopropane. This reaction produces 7-bromo-2-(2-fluoro-5-methoxybenzyl)-1,3-diazaspiro[4.5]decan-6-one. This intermediate is then reacted with sodium azide to produce 7-azido-2-(2-fluoro-5-methoxybenzyl)-1,3-diazaspiro[4.5]decan-6-one. Finally, the azide group is reduced using triphenylphosphine to produce the desired compound, this compound.

Scientific Research Applications

7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has shown potential applications in various fields of scientific research. One of the significant applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

7-[(2-fluoro-5-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c1-21-13-3-4-14(17)12(9-13)10-19-8-2-5-16(15(19)20)6-7-18-11-16/h3-4,9,18H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIIVWOQGDMOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CN2CCCC3(C2=O)CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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